

Molidustat Clinical Trial Data: Statistical Analysis Application Notes and Protocols

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Compound of Interest

Compound Name: Molidustat

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These application notes provide a detailed overview of the statistical methods applied to the clinical trial data for **Molidustat**, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. The protocols outlined below are based on findings from the MIYABI (**Molidustat** once daily improves renal Anemia By Inducing EPO) program and other related studies.

Data Presentation: Summary of Quantitative Data

The following tables summarize the key efficacy and safety data from **Molidustat** clinical trials.

Table 1: Efficacy of **Molidustat** in Non-Dialysis Patients with Renal Anemia (ESA-Naive)[1][2]

Parameter	Molidustat	Darbepoetin Alfa
Number of Patients	82	80
Baseline Mean Hb (g/dL)	9.84 (SD 0.64)	10.00 (SD 0.61)
Mean Hb at Evaluation (g/dL)	11.28 (95% CI: 11.07, 11.50)	11.70 (95% CI: 11.50, 11.90)
Change from Baseline in Mean Hb (g/dL)	-	-
Least Squares Mean Difference	-0.38 (95% CI: -0.67, -0.08)	(Reference)
Non-inferiority Margin	1.0 g/dL	-

Table 2: Efficacy of **Molidustat** in Non-Dialysis Patients with Renal Anemia (Previously on ESA)[3]

Parameter	Molidustat	Darbepoetin Alfa
Number of Patients	82	82
Baseline Mean Hb (g/dL)	11.31 (SD 0.68)	11.27 (SD 0.64)
Mean Hb at Evaluation (g/dL)	11.67 (95% CI: 11.48, 11.85)	11.53 (95% CI: 11.31, 11.74)
Change from Baseline in Mean Hb (g/dL)	-	-
Least Squares Mean Difference	0.13 (95% CI: -0.15, 0.40)	(Reference)
Non-inferiority Margin	1.0 g/dL	-

Table 3: Safety Profile of **Molidustat** (Treatment-Emergent Adverse Events - TEAEs)[1][2][3]

Adverse Event Category	Molidustat	Darbepoetin Alfa
Any TEAE (%)	92.7 - 93.9	93.7 - 96.3
Serious TEAEs (%)	32.9	26.8
TEAEs Leading to Death (%)	2.4	0
Most Common TEAEs (%)		
Nasopharyngitis	31.7	26.6
Worsening of CKD	19.5	11.4

Experimental Protocols

Protocol for a Phase 3, Randomized, Active-Controlled, Open-Label, Parallel-Group Study in Non-Dialysis Patients

Objective: To evaluate the efficacy and safety of **Molidustat** compared to an active comparator (e.g., Darbepoetin alfa) for the treatment of anemia in patients with chronic kidney disease (CKD) not undergoing dialysis.

Methodology:

- Patient Screening and Enrollment:
 - Recruit adult patients with a diagnosis of anemia associated with CKD (e.g., stages 3-5). [\[1\]](#)[\[3\]](#)
 - Define specific inclusion criteria, including baseline hemoglobin (Hb) levels (e.g., <10.0 g/dL for ESA-naïve patients).[\[1\]](#)
 - Define exclusion criteria, such as recent blood transfusions or active malignancies.
- Randomization and Blinding:

- Randomize eligible patients in a 1:1 ratio to receive either **Molidustat** or the active comparator.[1][3]
- The study is open-label, meaning both the investigator and patient are aware of the treatment assignment.
- Treatment Administration and Dose Titration:
 - **Molidustat**: Administer orally once daily. The starting dose is typically 25 mg or 50 mg, depending on prior ESA treatment.[3]
 - Darbepoetin Alfa: Administer subcutaneously at a starting dose based on prior ESA dosage or a standard initiation dose for ESA-naïve patients.[1][3]
 - Titrate the dose of both treatments regularly (e.g., every 4 weeks) to maintain Hb levels within a predefined target range (e.g., 11.0 to 13.0 g/dL).[1][3]
- Efficacy Assessment:
 - Measure Hb levels at baseline and at regular intervals throughout the study (e.g., every 2-4 weeks).
 - The primary efficacy endpoint is the change in mean Hb level from baseline to a prespecified evaluation period (e.g., weeks 30-36).[1][3]
- Safety Assessment:
 - Monitor and record all adverse events (AEs), serious adverse events (SAEs), and AEs leading to treatment discontinuation.
 - Conduct regular laboratory tests (e.g., liver function tests, electrolytes) and physical examinations.
- Data Collection and Management:
 - Utilize electronic case report forms (eCRFs) for data collection.
 - Ensure data quality through regular monitoring and validation checks.

Statistical Analysis Methods

Primary Efficacy Endpoint Analysis

The primary efficacy endpoint, the change in mean hemoglobin from baseline, is typically analyzed using an Analysis of Covariance (ANCOVA) model.

- **Model Specification:** The model includes the change in mean Hb as the dependent variable, with treatment group as the main factor and the baseline Hb level as a covariate.
- **Non-Inferiority Testing:** The non-inferiority of **Molidustat** to the active comparator is assessed by constructing a two-sided 95% confidence interval for the difference in the least-squares means between the two treatment groups. Non-inferiority is established if the lower bound of this confidence interval is above the pre-specified non-inferiority margin (e.g., -1.0 g/dL).^{[2][3]}

Analysis of Repeated Measures

For longitudinal data, such as Hb levels measured at multiple time points, a Mixed-Effects Model for Repeated Measures (MMRM) is often employed.

- **Model Specification:** The model includes fixed effects for treatment, visit (time), and the treatment-by-visit interaction, as well as the baseline Hb level as a covariate. A suitable covariance structure is chosen to model the within-patient correlation of repeated measurements.
- **Advantages:** This approach appropriately accounts for the correlation of repeated measurements within an individual and can handle missing data more effectively than traditional methods like last observation carried forward (LOCF).

Safety Data Analysis

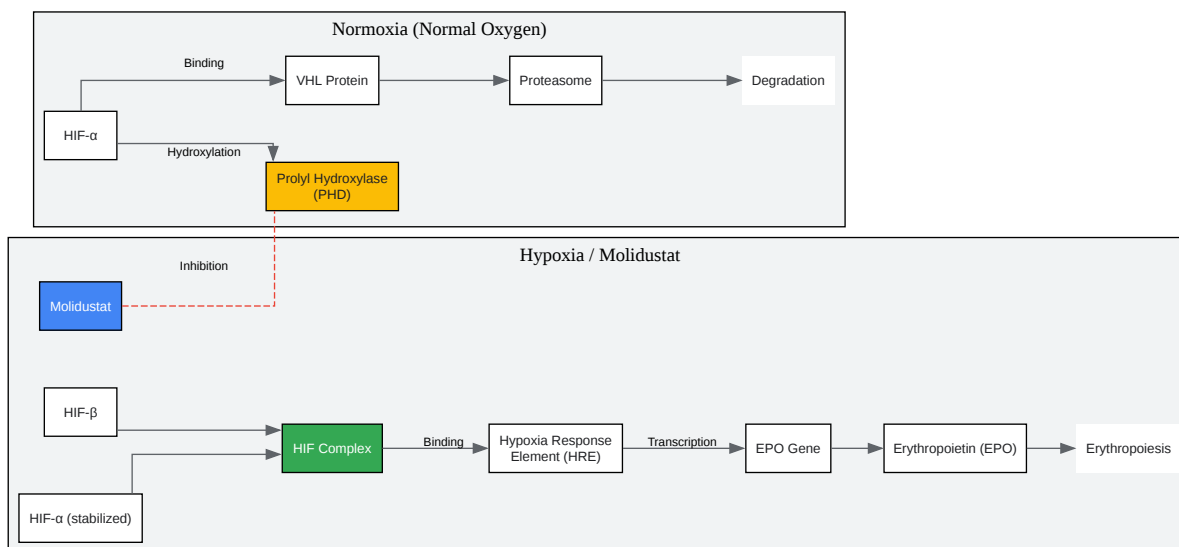
The analysis of safety data is primarily descriptive.

- **Incidence Rates:** The number and percentage of patients experiencing treatment-emergent adverse events (TEAEs) are summarized by treatment group.

- Categorization: TEAEs are categorized by system organ class and preferred term using a standardized medical dictionary (e.g., MedDRA).
- Severity and Causality: The severity (mild, moderate, severe) and the investigator's assessment of the relationship to the study drug are also summarized.

Mandatory Visualizations

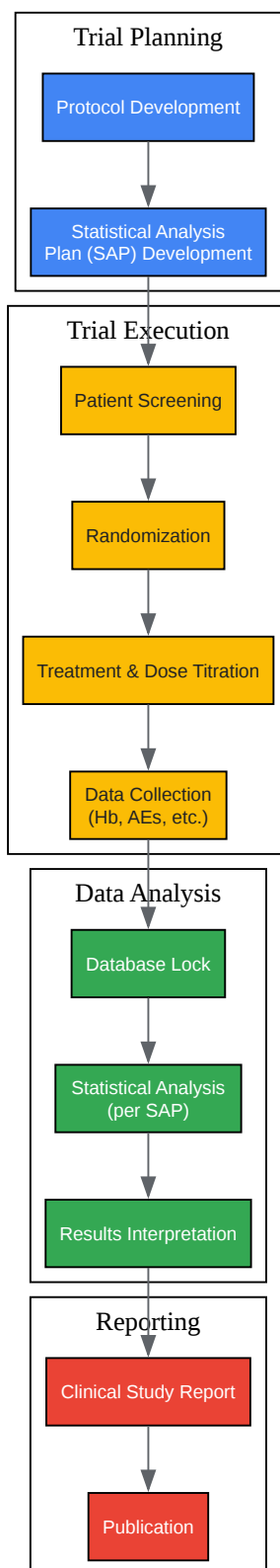
Molidustat Signaling Pathway



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Caption: **Molidustat**'s mechanism of action via HIF-PH inhibition.

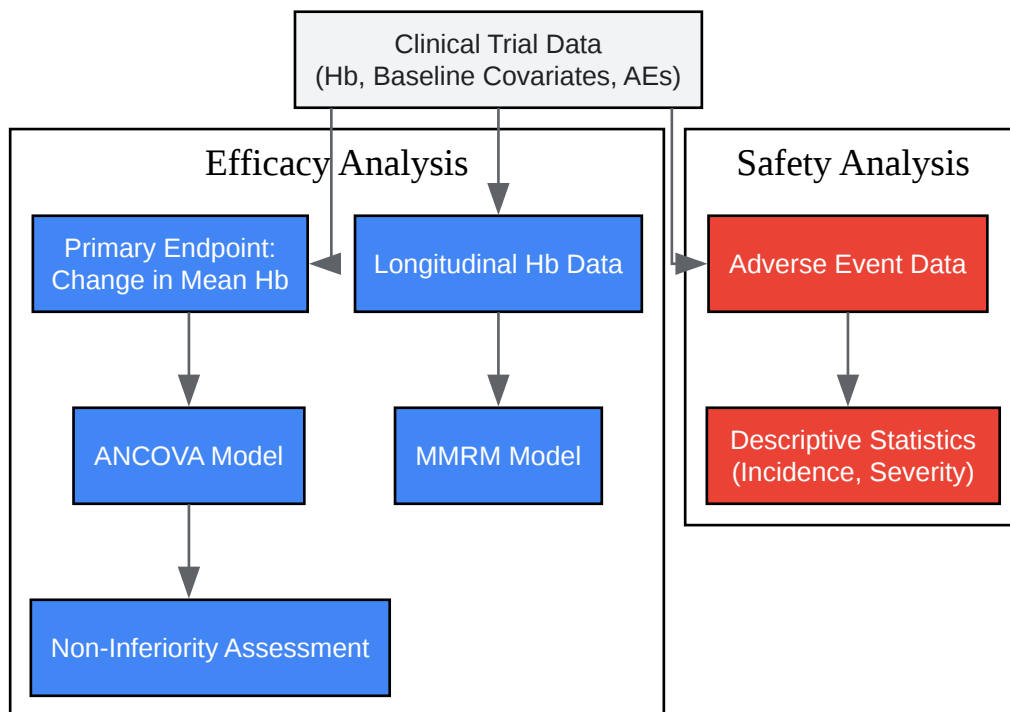
Experimental Workflow for Molidustat Clinical Trial



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Caption: A typical workflow for a **Molidustat** clinical trial.

Logical Relationships of Statistical Models



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Caption: Logical flow of statistical models for **Molidustat** trial data.

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